molecular formula C10H9BrO5 B14337931 Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate CAS No. 104885-24-7

Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate

Cat. No.: B14337931
CAS No.: 104885-24-7
M. Wt: 289.08 g/mol
InChI Key: AOJNOPRPYAMNPS-UHFFFAOYSA-N
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Description

Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate is an organic compound with a complex structure that includes a brominated furan ring and a propanedioate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate typically involves the reaction of 5-bromofurfural with dimethyl malonate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-bromofurfural reacts with the active methylene group of dimethyl malonate to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various substituted furan derivatives.

Scientific Research Applications

Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets. The brominated furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    5-Bromofurfural: A precursor in the synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate, with similar reactivity.

    Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.

Uniqueness

This compound is unique due to its combination of a brominated furan ring and a propanedioate ester group.

Properties

CAS No.

104885-24-7

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

dimethyl 2-[(5-bromofuran-2-yl)methylidene]propanedioate

InChI

InChI=1S/C10H9BrO5/c1-14-9(12)7(10(13)15-2)5-6-3-4-8(11)16-6/h3-5H,1-2H3

InChI Key

AOJNOPRPYAMNPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)Br)C(=O)OC

Origin of Product

United States

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